PDE4 Inhibitor Fragment: Patented Preference for 2,2-Difluoroethoxy over Methoxy or Difluoromethoxy
Claim 1 of US20070259909 explicitly defines R₂ as 2,2-difluoroethoxy in the core phenanthridine PDE4 inhibitor scaffold, distinguishing it from compounds where R₂ is methoxy, ethoxy, or difluoromethoxy . In related patent CN‑104803974‑A, the combination R₁ = methoxy / R₂ = 2,2‑difluoroethoxy is singled out as a special embodiment, indicating that concurrent methoxy and difluoroethoxy substitution is non‑obvious and functionally meaningful . No equivalent claim is made for the 3‑methoxy‑only or 4‑ethoxy‑only benzaldoxime analogs.
| Evidence Dimension | Patent‑claimed structural preference for PDE4 inhibitor activity |
|---|---|
| Target Compound Data | R₁ = methoxy; R₂ = 2,2‑difluoroethoxy (explicitly claimed in US20070259909 and CN‑104803974‑A) |
| Comparator Or Baseline | R₂ = methoxy; R₂ = ethoxy; R₂ = difluoromethoxy (also listed but not designated as special embodiment) |
| Quantified Difference | The 2,2‑difluoroethoxy embodiment is highlighted as a distinct inventive class; no IC₅₀ shift data are disclosed, but the patent specificity constitutes a qualitative differentiation for procurement decisions. |
| Conditions | Patent claims covering hydroxy‑6‑phenylphenanthridine PDE4 inhibitors; no publicly available head‑to‑head enzymatic assay data for the oxime intermediate itself. |
Why This Matters
For researchers designing PDE4‑targeted libraries, the compound supplies the exact substitution pattern that patent literature singles out, reducing the risk of synthesising inactive analogs.
- [1] Kautz, U. et al. (NYCOMED GmbH). Novel Difluoroethoxy-Substituted Hydroxy-6-Phenylphenanthridines and Their Use as Pde4 Inhibitors. US Patent Application US20070259909, 2007. [0013]–[0023]. View Source
- [2] Schmidt, B. et al. (TAKEDA GMBH). Novel Hydroxy-6-Heteroarylphenanthridines and Their Use as PDE4 Inhibitors. Patent CN-104803974-A, 2015. [0059]–[0062]. View Source
